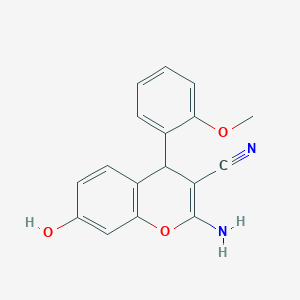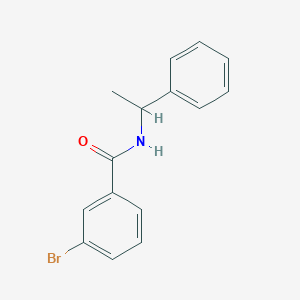
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is an organic compound with a complex structure that includes a cyanophenoxy group and an oxopentanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate typically involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles. This reaction is conducted in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) solution at 60°C, producing methyl 2-[(cyanophenoxy)methyl]-3-furoates in yields ranging from 69% to 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(2-cyanophenoxy)-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, including enzyme inhibition and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzonitrile (Salicylonitrile): This compound shares the cyanophenoxy group and is used in similar synthetic applications.
Azoxystrobin: A related compound used as a fungicide, which also contains a cyanophenoxy moiety.
Uniqueness
Methyl 5-(2-cyanophenoxy)-4-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
methyl 5-(2-cyanophenoxy)-4-oxopentanoate |
InChI |
InChI=1S/C13H13NO4/c1-17-13(16)7-6-11(15)9-18-12-5-3-2-4-10(12)8-14/h2-5H,6-7,9H2,1H3 |
Clé InChI |
IEULKCAYTBBXJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(=O)COC1=CC=CC=C1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-1-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B11538255.png)
![2-[(2E)-2-(3-ethoxy-4-propoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11538261.png)
![(3E)-3-{[(2-methylphenoxy)acetyl]hydrazono}-N-phenylbutanamide](/img/structure/B11538266.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11538268.png)
![2,3-bis[4-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11538274.png)

![2-methoxy-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11538289.png)
![3-amino-N-tert-butyl-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11538294.png)

![N'-[(E)-{2-[Bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B11538303.png)
![2-[(2-Bromo-4-chlorophenyl)amino]-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11538314.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11538316.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11538317.png)
![2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate](/img/structure/B11538319.png)
